molecular formula C25H39NO6 B1669295 Condelphine CAS No. 7633-69-4

Condelphine

Cat. No. B1669295
CAS RN: 7633-69-4
M. Wt: 449.6 g/mol
InChI Key: ZEBMMHUDQRRILP-AARQBNMOSA-N
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Description

Condelphine is a norditerpenoids alkaloid naturally produced by plants such as Delphinium denudatum . It has a molecular formula of C25H39NO6 .


Synthesis Analysis

Condelphine is naturally produced by plants such as Delphinium denudatum . The first total synthesis of the C18-norditerpenoid aconitine alkaloid neofinaconitine and relay syntheses of neofinaconitine and 9-deoxylappaconitine from condelphine are reported .


Molecular Structure Analysis

Condelphine has a molecular formula of C25H39NO6 . It contains total 76 bond(s); 37 non-H bond(s), 1 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 2 five-membered ring(s), 4 six-membered ring(s), 3 seven-membered ring(s), 1 eight-membered ring(s), 3 nine .


Physical And Chemical Properties Analysis

Condelphine has a density of 1.3±0.1 g/cm3, a boiling point of 559.9±50.0 °C at 760 mmHg, and a flash point of 292.4±30.1 °C . It has 7 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Isolation and Structural Analysis

The scientific research on Condelphine primarily involves its isolation and structural analysis. A study conducted by Ulubelen et al. (1998) focused on isolating a new norditerpenoid alkaloid, 8-acetylcondelphine, from the aerial parts of Delphinium pyrimadale. This research established the structure of the new alkaloid through various NMR spectral studies and chemical reactions. This discovery adds to the understanding of the chemical composition and potential applications of Condelphine (Ulubelen et al., 1998).

Impact on Environmental Technologies

Although not directly related to Condelphine, research in the field of environmental technologies, such as smart buildings, employs similar principles of advanced control and decision systems. For instance, Farias et al. (2014) developed CONDE, a decentralized control and decision-making system for smart building applications, which uses wireless sensor and actuator networks (WSANs). This system focuses on energy savings and efficiency, which could be a relevant aspect when considering the environmental impact of pharmaceuticals and chemicals like Condelphine (Farias et al., 2014).

Other Research Areas

The search also retrieved papers discussing various forms of condensation processes, such as liquid-liquid phase separation (Alberti et al., 2019), capillary condensation (DelRio et al., 2007), and condensation inside tubes (Dalkılıç & Wongwises, 2009). While these topics are not directly related to Condelphine, they reflect the broad spectrum of research in physical and chemical processes that might be tangentially relevant to understanding the behavior of substances like Condelphine in different environments or conditions (Alberti et al., 2019); (DelRio et al., 2007); (Dalkılıç & Wongwises, 2009).

properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8S,9S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO6/c1-5-26-11-23(12-30-3)7-6-19(28)25-15-8-14-17(31-4)10-24(29,16(22(25)26)9-18(23)25)20(15)21(14)32-13(2)27/h14-22,28-29H,5-12H2,1-4H3/t14-,15-,16+,17+,18-,19+,20-,21+,22?,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBMMHUDQRRILP-WZSMAATHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50997693
Record name 20-Ethyl-1,8-dihydroxy-16-methoxy-4-(methoxymethyl)aconitan-14-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Condelphine

CAS RN

7633-69-4
Record name 20-Ethyl-1,8-dihydroxy-16-methoxy-4-(methoxymethyl)aconitan-14-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50997693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aconitane-1,8,14-triol, 20-ethyl-16-methoxy-4-(methoxymethyl)-, 14-acetate, (1α,14α,16β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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